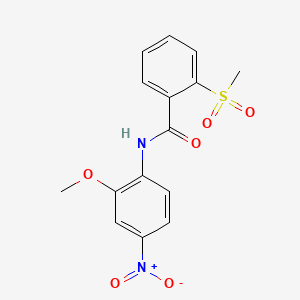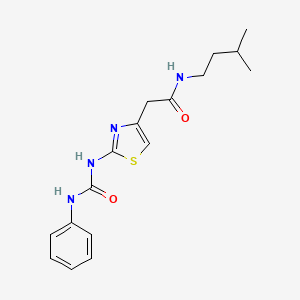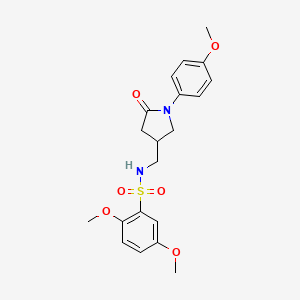
N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide, commonly known as MNMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinases, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Scientific Research Applications
Antibacterial and Antioxidant Studies
The benzamide class of compounds, to which our subject compound belongs, has been shown to possess antibacterial and antioxidant properties. This compound, therefore, may be researched for its efficacy in inhibiting bacterial growth and scavenging free radicals, which is crucial in the development of new antibacterial and antioxidant agents .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to detail its mode of action. The presence of a nitrophenyl group suggests that it might undergo redox reactions within the cell, potentially leading to the generation of reactive oxygen species .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential to generate reactive oxygen species, it might induce oxidative stress in cells, leading to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment .
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-13-9-10(17(19)20)7-8-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVHBRLGZPLMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)


![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)



![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)